molecular formula C10H12N4O2 B2366298 3-amino-6-methoxy-1H-indole-2-carbohydrazide CAS No. 843621-55-6

3-amino-6-methoxy-1H-indole-2-carbohydrazide

Cat. No.: B2366298
CAS No.: 843621-55-6
M. Wt: 220.232
InChI Key: JGSAJTRQPOROJK-UHFFFAOYSA-N
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Description

3-amino-6-methoxy-1H-indole-2-carbohydrazide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methoxy-1H-indole-2-carbohydrazide typically involves the reaction of 3-amino-6-methoxyindole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-6-methoxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and bacterial infections.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1H-indole-2-carbohydrazide
  • 6-methoxy-1H-indole-2-carbohydrazide
  • 3-amino-6-methoxyindole

Uniqueness

3-amino-6-methoxy-1H-indole-2-carbohydrazide is unique due to the presence of both amino and methoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and therapeutic applications .

Properties

IUPAC Name

3-amino-6-methoxy-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-5-2-3-6-7(4-5)13-9(8(6)11)10(15)14-12/h2-4,13H,11-12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSAJTRQPOROJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328063
Record name 3-amino-6-methoxy-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725711
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

843621-55-6
Record name 3-amino-6-methoxy-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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